molecular formula C11H14O2 B3121798 Methyl 2-methyl-3-phenylpropanoate CAS No. 29417-83-2

Methyl 2-methyl-3-phenylpropanoate

Cat. No.: B3121798
CAS No.: 29417-83-2
M. Wt: 178.23 g/mol
InChI Key: ZQDZXEFWUCNPMG-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-phenylpropanoate is an organic compound with the molecular formula C11H14O2. It is an ester derived from the reaction of 2-methyl-3-phenylpropanoic acid and methanol. This compound is known for its pleasant aroma and is often used in the fragrance industry. It also finds applications in organic synthesis as an intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methyl-3-phenylpropanoate can be synthesized through esterification of 2-methyl-3-phenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the reaction and simplify the purification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 2-methyl-3-phenylpropanoic acid.

    Reduction: The ester can be reduced to 2-methyl-3-phenylpropanol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: 2-methyl-3-phenylpropanoic acid.

    Reduction: 2-methyl-3-phenylpropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methyl-3-phenylpropanoate is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of fragrances and flavoring agents.

Comparison with Similar Compounds

  • Ethyl 2-methyl-3-phenylpropanoate
  • 2-methyl-3-phenylpropanol
  • 2-methyl-3-phenylpropanoic acid

Comparison: Methyl 2-methyl-3-phenylpropanoate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. Compared to its ethyl ester counterpart, it has a slightly different boiling point and solubility profile. The alcohol and acid forms of the compound exhibit different reactivity, particularly in oxidation and reduction reactions.

Properties

IUPAC Name

methyl 2-methyl-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(11(12)13-2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDZXEFWUCNPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

n-Butyl lithium (1.49N, 49.2 ml, 73.3 mmol) was added dropwise to a solution of diisopropylamine (10.3 ml, 73.3 mmol) in 100 ml of anhydrous THF at 0° C. under argon atmosphere. After the mixture was stirred at 0° C. for 20 minutes, 3-phenylpropionic acid (5.00 g, 33.3 mmol) was added dropwise. After the mixture was stirred at 0° C. for 10 minutes, HMPA (12.7 ml, 73.3 mmol) was added dropwise and the mixture was further stirred for 20 minutes. Methyl iodide (4.4 ml, 69.9 mmol) was added dropwise at 0° C. and the mixture was stirred at room temperature for 3 hours. The reaction mixture was diluted with an aqueous saturated solution of ammonium chloride and acidified to pH2 with concentrated hydrochloric acid. The mixture was extracted with ethyl acetate (50 ml×4). The combined ethyl acetate layers were washed with water (50 ml) and brine (50 ml), dried over anhydrous sodium sulfate, and concentrated. To a solution of this residue in 100 ml of ether was added dropwise 50 ml of a solution of diazomethane in ether at 0° C. After concentration, the residue was distilled to give a colorless oil of methyl 2-methyl-3-phenylpropionate (5.6383 g, yield 95.0%, b.p. 122.5°-124.5° C./18 mmHg), which was assigned the structure by the following data:
Quantity
49.2 mL
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
12.7 mL
Type
reactant
Reaction Step Three
Quantity
4.4 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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